Cas no 90072-82-5 (9-Acridinamine, N-methyl-N-phenyl-)

9-Acridinamine, N-methyl-N-phenyl- structure
90072-82-5 structure
Product Name:9-Acridinamine, N-methyl-N-phenyl-
CAS No:90072-82-5
MF:C20H16N2
MW:284.354444503784
CID:794716
PubChem ID:3110590
Update Time:2025-04-19

9-Acridinamine, N-methyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 9-Acridinamine, N-methyl-N-phenyl-
    • N-methyl-N-phenylacridin-9-amine
    • DTXSID00389347
    • SCHEMBL14519359
    • Acridin-9-yl-methyl-phenyl-amine
    • 90072-82-5
    • AKOS000599251
    • Inchi: 1S/C20H16N2/c1-22(15-9-3-2-4-10-15)20-16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14H,1H3
    • InChI Key: QFDWBAUFLAKSKK-UHFFFAOYSA-N
    • SMILES: N(C)(C1C=CC=CC=1)C1C2C=CC=CC=2N=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 284.131
  • Monoisotopic Mass: 284.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 16.1Ų
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